molecular formula C10H17N3S B127720 N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine CAS No. 104617-86-9

N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

Cat. No.: B127720
CAS No.: 104617-86-9
M. Wt: 211.33 g/mol
InChI Key: FASDKYOPVNHBLU-UHFFFAOYSA-N
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Description

N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine is a chemical compound with the molecular formula C10H17N3S. It is known for its applications in various fields, including medicinal chemistry and pharmacology. This compound is particularly noted for its role as a dopamine receptor agonist, making it relevant in the treatment of neurological disorders such as Parkinson’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.

    Reaction with Propionaldehyde: The starting material is dissolved in dimethylformamide (DMF) and reacted with propionaldehyde at 50°C for 1 hour.

    Reduction: The reaction mixture is cooled, and sodium borohydride is added. The mixture is then heated at 50°C for 30 minutes.

    Isolation: The solvent is removed under reduced pressure, and the residue is dissolved in water.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the processes are automated to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological systems, particularly its role as a dopamine receptor agonist.

    Medicine: It is used in the development of drugs for treating neurological disorders such as Parkinson’s disease.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine involves its interaction with dopamine receptors in the brain. It acts as an agonist, binding to these receptors and mimicking the action of dopamine. This leads to the activation of signaling pathways that regulate motor control and other neurological functions. The compound’s efficacy in treating Parkinson’s disease is attributed to its ability to compensate for the reduced dopamine levels characteristic of the disorder .

Comparison with Similar Compounds

Similar Compounds

    Pramipexole: Another dopamine receptor agonist used in the treatment of Parkinson’s disease.

    Ropinirole: A compound with similar pharmacological properties, also used for Parkinson’s disease treatment.

    Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.

Uniqueness

N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine is unique in its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its ability to selectively target dopamine receptors and its favorable side effect profile make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASDKYOPVNHBLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9091527, DTXSID90274450
Record name (+/-)-Pramipexole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104617-86-9, 104678-86-6
Record name 4,5,6,7-Tetrahydro-N6-propyl-2,6-benzothiazolediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104617-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+/-)-Pramipexole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Benzothiazolediamine, 4,5,6,7-tetrahydro-N6-propyl
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Synthesis routes and methods I

Procedure details

3.0 g of propylamine hydrochloride was dissolved in 60 mL of methanol and 2.2 g of 2-amino-oxo-4,5,6,7-tetrahydrobenzothiazole was added. 1.1 mL of propylamine was poured into the mixture to set pH within the range 6.5-7.0. Then 0.7 g of sodium cyanoborohydride was added and the reaction mixture was stirred for 70 hours under nitrogen atmosphere and at ambient temperature. The reaction mixture was diluted with 50 mL of water and 10 mL of conc. hydrochloric acid. Solvents were removed by evaporation, the yellow residue was stirred with ethanol and the solid was removed by filtration. The filtrate was made alkaline with potassium hydroxide solution and the precipitate was again removed by filtration. Filtrate was several times evaporated with ethanol to remove propylamine. The residue was dissolved in hot ethanol and resulting crystals were collected and dried. Reaction product was characterised by NMR spectra.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
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solvent
Reaction Step One
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2.2 g
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reactant
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1.1 mL
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reactant
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0.7 g
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reactant
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Name
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50 mL
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solvent
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Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

In some embodiments, step one of the process may include the additional steps of heating a diamine to form a solution or melt in a heating step and adding the n-propyl halide or n-propyl sulfonate slowly over a period of time from, for example, about 0.5 hours to about 5 hours, in an additional step. In other embodiments, after the n-propyl halide or n-propyl sulfonate has been completely added to the 2,6 diamino-4,5,6,7-tetrahydro-benzothiazole, the reaction may continue under heating for an additional period of time ranging from, for example, about 1 hour to about 12 hours, in a reaction step. In certain embodiments, the reaction mixture may be mixed by, for example, stirring for one or more of the steps above or the reaction mixture may be continually stirred from the heating step to the reaction step. Following the reaction step, the reaction mixture may be cooled and the 2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole may be isolated and purified.
[Compound]
Name
diamine
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0 (± 1) mol
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reactant
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[Compound]
Name
n-propyl halide
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[Compound]
Name
n-propyl halide
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reactant
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reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

The products of purification processes were then analyzed by HPLC for chemical and chiral purity. FIG. 3A shows an exemplary HPLC trace starting material. In FIG. 4A, a large (6R)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine peak can be observed at about 6 minutes and a much smaller (6S)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine peak can be seen at about 9 minutes. The area of these peaks provides an estimated composition for the mixture which is shown in the table below the trace, and shows the mixture as containing about 90.2% (6R) and 8.8% (6S)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine. FIG. 3B shows an exemplary trace of the 2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole product following purification. In FIG. 3B, a large (6R)2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole peak is observed at about 6 minutes, and no (6S)2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole peak is observed. It is additionally of note that several other minor peaks are also reduced or eliminated in the product trace, and the table below the trace indicates that (6R)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine makes up 99.9% of the product solution which is within the limits of analytical detectability. Results for each exemplary reaction are provided in Table 3:
Quantity
0 (± 1) mol
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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